molecular formula C16H10ClFN2OS B13709149 (5E)-5-(2-chloro-6-fluorobenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

(5E)-5-(2-chloro-6-fluorobenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B13709149
M. Wt: 332.8 g/mol
InChI Key: YJTDRLFZQQMCQW-NTEUORMPSA-N
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Description

(5E)-5-(2-chloro-6-fluorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a synthetic organic compound that belongs to the class of imidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(2-chloro-6-fluorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of 2-chloro-6-fluorobenzaldehyde with 2-mercapto-3-phenyl-4H-imidazol-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-(2-chloro-6-fluorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor or receptor modulator, given its structural similarity to biologically active imidazole derivatives.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, the compound may be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (5E)-5-(2-chloro-6-fluorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-(2-chlorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
  • (5E)-5-(2-fluorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
  • (5E)-5-(2-bromobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one

Uniqueness

The presence of both chloro and fluoro substituents in (5E)-5-(2-chloro-6-fluorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one makes it unique compared to other similar compounds. These substituents can significantly influence the compound’s reactivity, biological activity, and physicochemical properties.

Properties

Molecular Formula

C16H10ClFN2OS

Molecular Weight

332.8 g/mol

IUPAC Name

(5E)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C16H10ClFN2OS/c17-12-7-4-8-13(18)11(12)9-14-15(21)20(16(22)19-14)10-5-2-1-3-6-10/h1-9H,(H,19,22)/b14-9+

InChI Key

YJTDRLFZQQMCQW-NTEUORMPSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(C=CC=C3Cl)F)/NC2=S

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC=C3Cl)F)NC2=S

Origin of Product

United States

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